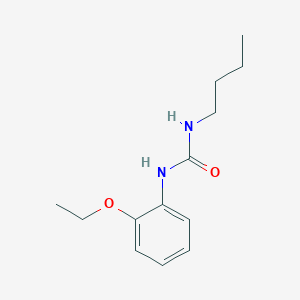![molecular formula C12H17NO3 B14403550 Methyl 3-[(benzyloxy)amino]-2-methylpropanoate CAS No. 88517-40-2](/img/structure/B14403550.png)
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to an amino group, which is further connected to a methylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(benzyloxy)amino]-2-methylpropanoate typically involves the reaction of benzyloxyamine with methyl 2-methylpropanoate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzyloxyamine, followed by nucleophilic substitution with methyl 2-methylpropanoate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group forms the corresponding alcohol.
Substitution: Substitution reactions can produce various amine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester and amine functionalities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-[(benzyloxy)amino]-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzyloxyamine, which can then interact with biological targets such as enzymes or receptors. The benzyloxyamine moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(phenoxy)amino]-2-methylpropanoate
- Methyl 3-[(methoxy)amino]-2-methylpropanoate
- Methyl 3-[(ethoxy)amino]-2-methylpropanoate
Uniqueness
Methyl 3-[(benzyloxy)amino]-2-methylpropanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity compared to similar compounds with different substituents .
Eigenschaften
CAS-Nummer |
88517-40-2 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methyl 2-methyl-3-(phenylmethoxyamino)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-10(12(14)15-2)8-13-16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |
InChI-Schlüssel |
OMQFEARRISXCOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNOCC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)

![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)



![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)


![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
